molecular formula C7H13N3 B1342742 3-(1H-Pyrazol-1-YL)butan-1-amine CAS No. 1006480-55-2

3-(1H-Pyrazol-1-YL)butan-1-amine

Cat. No.: B1342742
CAS No.: 1006480-55-2
M. Wt: 139.2 g/mol
InChI Key: OAHMSQXNAIPBGB-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H13N3. It is characterized by the presence of a pyrazole ring attached to a butan-1-amine chain.

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrazol-1-YL)butan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its biochemical activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating pathways such as MAPK or PI3K/Akt. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, toxic or adverse effects may be observed, including cellular toxicity or disruption of normal physiological processes. Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play roles in these pathways, potentially affecting metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to alterations in energy production and metabolic homeostasis. The study of its metabolic interactions provides insights into its broader biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it might influence mitochondrial function and energy production. The study of its subcellular distribution provides insights into its specific roles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)butan-1-amine typically involves the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole with butan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(1H-Pyrazol-1-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-1-yl)butan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-pyrazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMSQXNAIPBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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